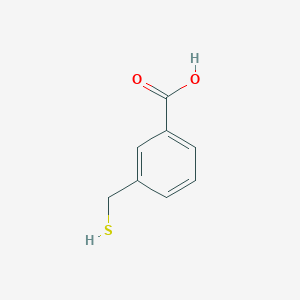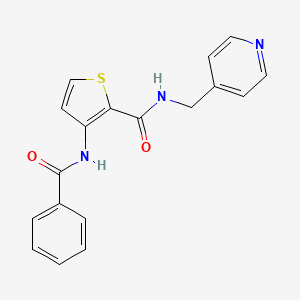![molecular formula C13H16Cl2N2O2S2 B2931677 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole CAS No. 868219-07-2](/img/structure/B2931677.png)
2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme involved in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
Mechanism of Action
2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is a reversible inhibitor of BTK, which binds to the ATP-binding site of the enzyme. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole leads to the blockade of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, resulting in apoptosis and growth inhibition of B-cells.
Biochemical and Physiological Effects:
2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In addition, 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is its potent and selective inhibition of BTK, which makes it a promising therapeutic candidate for B-cell malignancies. Moreover, 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has shown synergistic effects when combined with other targeted therapies, which may enhance its therapeutic efficacy. However, one of the limitations of 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole is its relatively low solubility, which may affect its pharmacokinetic properties and bioavailability.
Future Directions
There are several future directions for the development of 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole as a potential treatment for B-cell malignancies. One direction is to investigate the optimal dosing and scheduling of 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole in combination with other targeted therapies, such as venetoclax and lenalidomide. Another direction is to explore the potential use of 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole in combination with immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Moreover, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole in different subtypes of B-cell malignancies.
Synthesis Methods
The synthesis of 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole involves several steps, starting from commercially available starting materials. The key step involves the reaction of 2,4-dichlorobenzyl alcohol with thioacetic acid, followed by the addition of propylsulfonyl chloride and imidazole. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole inhibits BTK activity and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies have demonstrated that 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has potent antitumor activity in mouse models of chronic lymphocytic leukemia and mantle cell lymphoma. Moreover, 2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole has shown synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2S2/c1-2-7-21(18,19)17-6-5-16-13(17)20-9-10-3-4-11(14)8-12(10)15/h3-4,8H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJDFIUUMQSGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2931594.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2931595.png)
![[2-(3-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931596.png)
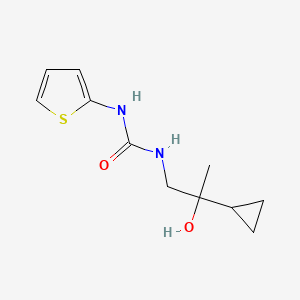
![Methyl 4-((pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2931599.png)
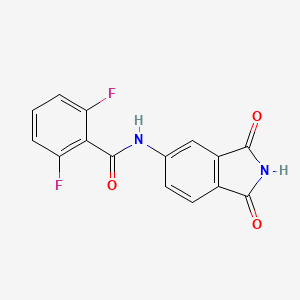
![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)
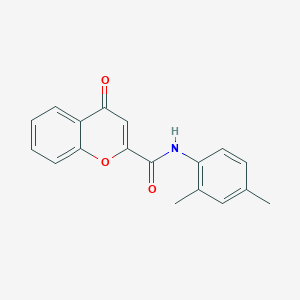
![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)


![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
